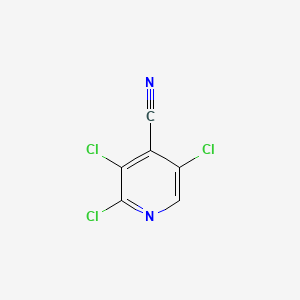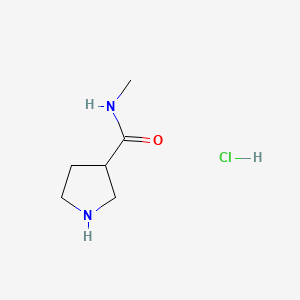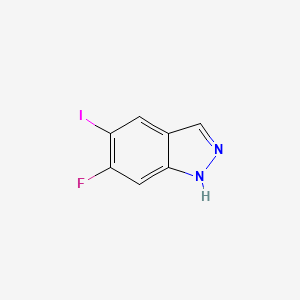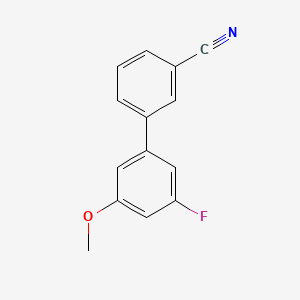
OD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic dye (OD) is a synthetic compound that is widely used in various fields such as textile, printing, and biomedical research. The unique optical properties of OD make it an ideal candidate for fluorescence imaging and labeling.
Mécanisme D'action
The mechanism of action of OD involves the absorption of light energy by the dye molecule, followed by the emission of light at a longer wavelength. The absorption and emission spectra of OD are dependent on the chemical structure of the dye molecule. The fluorescence properties of OD are influenced by various factors such as pH, temperature, and solvent polarity.
Biochemical and Physiological Effects
The biochemical and physiological effects of OD are dependent on the concentration and duration of exposure. OD has been shown to have low toxicity and is generally considered safe for use in biomedical research. However, prolonged exposure to high concentrations of OD can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OD in lab experiments include its high sensitivity, specificity, and versatility. OD can be easily conjugated to various biomolecules such as antibodies, peptides, and nucleic acids. The limitations of using OD in lab experiments include its photobleaching and phototoxicity properties. Photobleaching refers to the loss of fluorescence intensity over time, while phototoxicity refers to the damage caused to cells and tissues by prolonged exposure to light.
Orientations Futures
The future directions of OD research include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One of the key areas of research is the development of OD-based biosensors for the detection of disease biomarkers. Another area of research is the use of OD in photodynamic therapy for the treatment of cancer. The development of OD-based theranostics, which combines diagnostic and therapeutic capabilities, is also an area of active research.
Conclusion
In conclusion, OD is a versatile compound that has found widespread use in various fields such as textile, printing, and biomedical research. The unique optical properties of OD make it an ideal candidate for fluorescence imaging and labeling. The continued research and development of OD-based technologies hold great promise for the future of biomedical research and clinical applications.
Méthodes De Synthèse
The synthesis of OD involves the reaction of a dye precursor with a coupling agent. The coupling agent facilitates the formation of covalent bonds between the dye precursor and the target molecule. The reaction conditions such as temperature, pH, and reaction time play a crucial role in determining the yield and purity of the final product. The purification of OD is achieved by various methods such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
OD has been extensively used in biomedical research for fluorescence imaging and labeling. The fluorescent properties of OD make it an excellent tool for tracking the movement and localization of molecules in living cells and tissues. OD has also been used for the detection of biomolecules such as proteins, nucleic acids, and carbohydrates. The use of OD in biomedical research has led to the development of various diagnostic and therapeutic applications.
Propriétés
Numéro CAS |
1219798-37-4 |
|---|---|
Nom du produit |
OD |
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
141.14 |
Nom IUPAC |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
Clé InChI |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)O |
Synonymes |
3,4-(Methylenedioxy)phenol--d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)


![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)